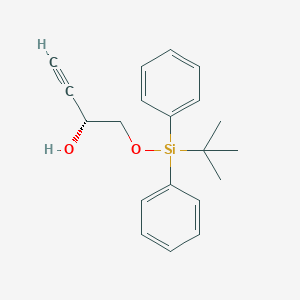
(R)-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol is a chiral compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol typically involves the protection of an alkyne alcohol with a tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of the free alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in the construction of pharmaceuticals and natural products.
Biology and Medicine
While specific biological applications are not well-documented, compounds with similar structures are often used in the development of drugs and bioactive molecules. The chiral nature of the compound can be exploited in the synthesis of enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol exerts its effects depends on the specific reactions it undergoes. The silyl ether protecting group can be selectively removed under mild conditions, allowing for the controlled release of the free alcohol. The alkyne group can participate in various addition reactions, providing a pathway for the formation of diverse chemical structures.
Comparación Con Compuestos Similares
Similar Compounds
®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
®-1-((Trimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a trimethylsilyl group.
Uniqueness
The tert-butyldiphenylsilyl group in ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol provides greater steric hindrance compared to other silyl protecting groups. This can influence the compound’s reactivity and selectivity in chemical reactions, making it a unique and valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C20H24O2Si |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-yn-2-ol |
InChI |
InChI=1S/C20H24O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h1,6-15,17,21H,16H2,2-4H3/t17-/m1/s1 |
Clave InChI |
RDSJHLBWIDSOQE-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C#C)O |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















